Steric Bulk: tert-Butyl vs. Methyl
The N‑tert‑butyl group provides significantly greater steric bulk than an N‑methyl group. This bulk is a critical design element for modulating catalyst selectivity and preventing unwanted side reactions. While direct comparative data for the aldehyde itself are sparse, the difference in steric demand is well‑established in NHC chemistry, where N‑tert‑butyl substitution leads to distinctly different catalytic outcomes compared to N‑methyl or N‑aryl analogs [1].
| Evidence Dimension | Steric bulk (qualitative) |
|---|---|
| Target Compound Data | N‑tert‑butyl group (significantly larger than methyl) |
| Comparator Or Baseline | N‑methyl group (common alternative) |
| Quantified Difference | Qualitative difference; tert‑butyl is bulkier |
| Conditions | Structural comparison; applicable to NHC precursors and synthetic intermediates. |
Why This Matters
Greater steric bulk can improve reaction selectivity and prevent decomposition pathways, directly influencing the choice of building block for complex molecule synthesis.
- [1] Levens, A.; An, F.; Breugst, M.; et al. Influence of the N‑Substituents on the Nucleophilicity and Lewis Basicity of N‑Heterocyclic Carbenes. Org. Lett. 2016, 18, 3566–3569. View Source
